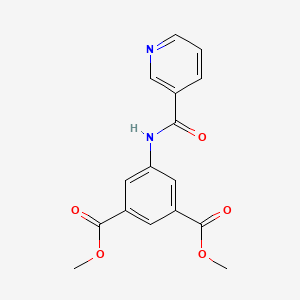

Dimethyl 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylate

Description

Dimethyl 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylate is a substituted benzene derivative featuring two methyl ester groups at the 1- and 3-positions and a pyridine-3-carbonylamino substituent at the 5-position. This compound belongs to a broader class of aromatic dicarboxylates, which are widely studied for their structural versatility in organic synthesis, coordination chemistry, and pharmaceutical applications.

Properties

IUPAC Name |

dimethyl 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5/c1-22-15(20)11-6-12(16(21)23-2)8-13(7-11)18-14(19)10-4-3-5-17-9-10/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLPXKCMLHKEHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401329679 | |

| Record name | dimethyl 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641734 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

346716-96-9 | |

| Record name | dimethyl 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available 5-aminoisophthalic acid.

Amide Formation: The 5-aminoisophthalic acid undergoes a reaction with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine to form the corresponding amide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Benzene Core

a) Dimethyl 5-[(2-Methylpentanoyl)amino]benzene-1,3-dicarboxylate (CAS 335397-44-9)

- Structure: The 5-position substituent is a 2-methylpentanoylamino group instead of pyridine-3-carbonylamino.

- Key Differences: The aliphatic chain in the 2-methylpentanoyl group reduces aromaticity and may lower thermal stability compared to the pyridine-containing analog. This substitution likely decreases polarity and metal-binding capacity .

b) Dimethyl 5-(4-Oxidanylidene-5H-Furo[3,2-c]pyridin-2-yl)benzene-1,3-dicarboxylate (A1LXQ)

- Structure: A fused furan-pyridine ring replaces the pyridine-3-carbonylamino group.

- Such structural complexity is advantageous in materials science or photochemical applications .

c) Dibutyl 5-[(4-Ethoxycarbonylphenyl)diazenyl]benzene-1,3-dicarboxylate

- Structure : A diazenyl (-N=N-) linker connects the benzene core to a 4-ethoxycarbonylphenyl group. The ester groups are dibutyl rather than dimethyl.

- Key Differences : The diazenyl group introduces photoresponsive properties, while longer alkyl chains (dibutyl) improve lipophilicity. This compound is relevant in dye chemistry or as a ligand for supramolecular assemblies .

a) Bromination Patterns

- Dimethyl indole-2,3-dicarboxylates undergo selective bromination at the 5-position due to higher electron density, similar to the reactivity observed in benzene dicarboxylates. However, the pyridine substituent in the target compound may direct electrophilic substitution to alternate positions, depending on its electron-withdrawing effects .

b) Ester Hydrolysis and Coordination Chemistry

- Hydrolysis of methyl esters in dimethyl benzene-1,3-dicarboxylates generates dicarboxylic acids, which are key ligands in metal-organic frameworks (MOFs). For example, benzene-1,3-dicarboxylate is a common linker in MOFs due to its rigid geometry and strong coordination to metals like cadmium . The pyridine-3-carbonylamino group in the target compound could introduce additional binding sites, enhancing MOF functionality.

a) Dimethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Ben-1)

- Structure : A dihydropyridine core with nitro and methyl substituents.

- Comparison : Unlike the target compound, Ben-1’s dihydropyridine structure is redox-active, making it relevant in cardiovascular therapeutics (e.g., calcium channel blockers). The nitro group enhances electron-deficient character, affecting solubility and bioavailability .

b) Pyrrolidine Dicarboxylates

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Substituent at 5-Position | Ester Groups | Molecular Weight | Key Properties/Applications |

|---|---|---|---|---|

| Dimethyl 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxylate | Pyridine-3-carbonylamino | Dimethyl | ~331.3 (calc.) | Potential MOF ligand, drug synthesis |

| Dimethyl 5-[(2-methylpentanoyl)amino]benzene-1,3-dicarboxylate (CAS 335397-44-9) | 2-Methylpentanoylamino | Dimethyl | 335.4 (reported) | Organic synthesis intermediate |

| Dibutyl 5-[(4-ethoxycarbonylphenyl)diazenyl]benzene-1,3-dicarboxylate | 4-Ethoxycarbonylphenyl-diazenyl | Dibutyl | 454.5 (reported) | Photoresponsive materials, dyes |

| Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Ben-1) | 3-Nitrophenyl (dihydropyridine) | Dimethyl | 376.3 (reported) | Pharmaceutical applications |

Table 2: Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.